(1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol

chiral amino alcohol enantioselectivity drug-target interaction

(1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol (CAS 1567958-26-2) is a chiral vicinal (1,2-) amino alcohol bearing a 2,5-difluorophenyl substituent at the carbinol position, with molecular formula C₈H₉F₂NO and a molecular weight of 173.16 g/mol. This compound belongs to the broader class of fluorinated chiral β-amino alcohols—a pharmacologically privileged scaffold found in over 80 FDA-approved drugs and an estimated >300,000 bioactive molecules.

Molecular Formula C8H9F2NO
Molecular Weight 173.16 g/mol
Cat. No. B13070076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol
Molecular FormulaC8H9F2NO
Molecular Weight173.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C(CN)O)F
InChIInChI=1S/C8H9F2NO/c9-5-1-2-7(10)6(3-5)8(12)4-11/h1-3,8,12H,4,11H2/t8-/m0/s1
InChIKeyUDCMGTBJSZKHID-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol: Chiral Amino Alcohol Building Block for CNS and Fluorinated Drug Discovery


(1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol (CAS 1567958-26-2) is a chiral vicinal (1,2-) amino alcohol bearing a 2,5-difluorophenyl substituent at the carbinol position, with molecular formula C₈H₉F₂NO and a molecular weight of 173.16 g/mol . This compound belongs to the broader class of fluorinated chiral β-amino alcohols—a pharmacologically privileged scaffold found in over 80 FDA-approved drugs and an estimated >300,000 bioactive molecules [1]. The (R)-configuration at the benzylic carbon distinguishes it from its (S)-enantiomer (CAS 1568152-72-6) and the racemic or stereochemically unspecified form (CAS 133562-31-9) . The 2,5-difluoro substitution pattern on the aromatic ring imparts distinct electronic and steric properties compared to alternative regioisomers (2,4-; 3,4-; 3,5-difluoro), making this compound a targeted chiral intermediate for CNS-focused pharmaceutical research and fluorinated peptidomimetic synthesis [2].

Why (1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol Cannot Be Replaced by Generic In-Class Analogs


Substituting (1R)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol with its racemate (CAS 133562-31-9), the (S)-enantiomer (CAS 1568152-72-6), or a regioisomeric difluorophenyl variant introduces three orthogonal risks that propagate through downstream synthesis and biological evaluation. First, chirality at the benzylic carbon determines the three-dimensional orientation of the amino and hydroxyl groups; since biological targets (enzymes, receptors) are themselves chiral, enantiomers typically exhibit differential binding affinities, with documented potency differences of ≥10-fold between enantiomers in structurally related fluorinated amino alcohol series [1]. Second, the 2,5-difluoro substitution pattern establishes a unique electronic landscape on the aromatic ring—altering the pKa of the proximal hydroxyl group (predicted pKa ~12.20) and modulating π-stacking and hydrogen-bonding interactions—that differs from the 2,4- or 3,5-difluoro regioisomers . Third, procurement of stereochemically undefined material introduces batch-to-batch variability in enantiomeric excess (ee), which can confound structure-activity relationship (SAR) studies, compromise crystallinity in downstream intermediates, and invalidate chiral HPLC analytical methods developed for single-enantiomer tracking [2].

Quantitative Differentiation Evidence for (1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol vs. Its Closest Analogs


Enantiomeric Configuration: (R)- vs. (S)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol—Chiral Recognition in Target Binding

The (R)-enantiomer (CAS 1567958-26-2) and (S)-enantiomer (CAS 1568152-72-6) are non-superimposable mirror images whose differential biological activity is a class-level property of chiral 1,2-amino alcohols. In the structurally related series of 2-amino-2-(3,4-difluorophenyl)ethan-1-ol, the (S)-enantiomer exhibited approximately 10-fold greater potency compared to the (R)-enantiomer at GABAₐ receptors in in vitro assays, attributed to stereospecific interactions between the difluorophenyl group and receptor transmembrane domains [1]. While analogous head-to-head potency data for the 2,5-difluoro series are not publicly available, the principle of enantioselective target engagement is universally established: chiral drugs and intermediates interact differentially with chiral biological targets, and the wrong enantiomer can be inactive, antagonistic, or toxic [2]. This necessitates specification of the exact (R)-enantiomer for reproducible research outcomes.

chiral amino alcohol enantioselectivity drug-target interaction

Fluorine Substitution Pattern: 2,5-Difluorophenyl vs. 2,4-Difluorophenyl—Impact on Antifungal SAR

In a systematic structure-activity relationship (SAR) study of allylamine-type antimycotics, compounds bearing a 2,5-difluorophenyl substituent (series 2b-5b) were directly compared against their 2,4-difluorophenyl counterparts (series 2a-5a). The two regioisomeric series demonstrated distinct biological activity profiles, confirming that the position of fluorine atoms on the phenyl ring materially affects antifungal potency [1]. This finding is consistent with the broader medicinal chemistry principle that the 2,5-difluoro pattern generates a unique electrostatic potential surface distinct from the 2,4- or 3,5-difluoro arrangements, thereby altering ligand-protein binding interactions, metabolic stability, and physicochemical properties [2]. Although the specific study used allylamine derivatives rather than amino alcohols, the regioisomeric effect on the phenyl ring is transferable class-level evidence.

fluorine substitution SAR antifungal regioisomer

Vendor Purity Specifications: Single (R)-Enantiomer vs. Racemic/Unspecified Material

Commercially available (R)-configured 2-amino-2-(2,5-difluorophenyl)ethanol hydrochloride (CAS 1956436-65-9, the HCl salt of the closely related β-amino alcohol regioisomer) is supplied at a standard purity of 95% with batch-specific QC documentation including NMR, HPLC, and GC . The (S)-enantiomer hydrochloride (CAS 1810074-77-1) is supplied at comparable purity (95%) [1]. Critically, the racemic or stereochemically unspecified form 2-amino-1-(2,5-difluorophenyl)ethanol (CAS 133562-31-9) is offered at 97–98% chemical purity but without enantiomeric excess (ee) specification, meaning the material may contain anywhere from 0–50% of the undesired enantiomer . For chiral building block applications where enantiopurity dictates downstream diastereoselectivity and final product ee, this distinction is procurement-critical.

enantiomeric purity chiral procurement chemical supply

Predicted Physicochemical Properties: 2,5-Difluoro Substitution Modulates Lipophilicity and Solubility Relative to Non-Fluorinated Analog

Computationally predicted properties for the (R)-2-amino-2-(2,5-difluorophenyl)ethanol scaffold reveal a consensus Log P (octanol/water partition coefficient) of 1.47, aqueous solubility (ESOL) of 1.82 mg/mL (log S = -2.06, classified as 'soluble'), topological polar surface area (TPSA) of 46.25 Ų, 2 hydrogen bond donors, and 4 hydrogen bond acceptors . By comparison, the non-fluorinated analog (R)-2-amino-1-phenylethan-1-ol (C₈H₁₁NO, MW 137.18) lacks the electron-withdrawing fluorine atoms, resulting in a lower predicted log P (approximately 0.8–1.0) and altered hydrogen-bonding capacity. The incorporation of fluorine at the 2- and 5-positions is known to increase metabolic stability by blocking cytochrome P450-mediated oxidation at these sites, a well-established class effect of fluorinated aromatics [1]. The predicted pKa of 12.20±0.10 for the hydroxyl group indicates that the 2,5-difluoro pattern lowers the pKa relative to the non-fluorinated analog (~13–14), affecting ionization state at physiological pH and potentially altering membrane permeability .

physicochemical properties fluorine effect drug-likeness

Chiral 1,2-Amino Alcohol Scaffold Prevalence: Over 80 FDA-Approved Drugs Contain This Pharmacophore

The vicinal 1,2-amino alcohol motif is among the most prevalent chiral pharmacophores in approved therapeutics. An estimated >300,000 compounds, including more than 80 FDA-approved drugs, contain the 1,2-amino alcohol fragment [1]. This scaffold serves as a chiral building block for pharmaceuticals, agrochemicals, and fine chemicals, with the chirality at the carbon bearing both the amino and hydroxyl groups being essential for biological target recognition [2]. The (R)-configuration at this center, as found in (1R)-2-amino-1-(2,5-difluorophenyl)ethan-1-ol, is a defined stereochemical input that determines the three-dimensional architecture of downstream synthetic products. Replacing a single-enantiomer 1,2-amino alcohol with a racemate introduces diastereomeric complexity in subsequent reactions, potentially reducing crystallinity, complicating purification, and compromising analytical resolution [3].

privileged scaffold FDA-approved drugs chiral building block

Optimal Application Scenarios for (1R)-2-Amino-1-(2,5-difluorophenyl)ethan-1-ol Based on Quantitative Differentiation Evidence


CNS Drug Discovery: Chiral Intermediate for Fluorinated Neurotransmitter Modulators

The (R)-configured 2,5-difluorophenyl amino alcohol scaffold combines increased lipophilicity (consensus Log P = 1.47) with the electron-withdrawing effect of fluorine atoms that block metabolic oxidation at the 2- and 5-positions of the aromatic ring [1]. These properties favor enhanced blood-brain barrier penetration and prolonged CNS residence time—critical attributes for developing therapeutics targeting neurological disorders. The single (R)-enantiomer ensures consistent stereochemical input for asymmetric synthesis of CNS-active drug candidates, avoiding the confounded pharmacology that results from racemic or scalemic mixtures [2].

Fluorinated Peptidomimetic Synthesis: Hydroxyethyl Secondary Amine (HEA)-Type Scaffolds

The compound serves as a key fragment for constructing HEA-type peptidomimetics bearing a phenyldifluoromethylene moiety, as demonstrated in the stereoselective synthesis of fluorinated ethanolamine-derived BACE1 inhibitors and antimicrobial agents [1]. The (R)-configuration at the amino alcohol stereocenter directly dictates the stereochemistry of the final peptidomimetic, and substitution with racemic or (S)-configured starting material would yield diastereomeric products requiring costly chromatographic separation [2]. The 2,5-difluoro pattern specifically influences the binding mode of synthesized ligands to BACE1, as revealed by molecular docking studies [1].

Chiral Ligand and Auxiliary Development for Asymmetric Catalysis

Chiral 1,2-amino alcohols are widely employed as ligands and auxiliaries in asymmetric catalysis, with the enantiomeric purity of the amino alcohol directly determining the enantioselectivity achievable in downstream catalytic transformations [1]. Modern synthetic methods can produce vicinal amino alcohols with >99% diastereomeric ratio and up to 99.5% enantiomeric excess [2]. Specifying the single (R)-enantiomer of the 2,5-difluorophenyl-substituted amino alcohol provides a well-defined steric and electronic environment at the catalytic metal center, with the fluorine atoms modulating ligand electronic properties in ways that achiral or non-fluorinated analogs cannot replicate.

SAR Studies Requiring Defined Fluorine Regioisomerism on the Phenyl Ring

When conducting systematic structure-activity relationship investigations across difluorophenyl regioisomers, the 2,5-difluoro pattern represents a distinct electronic isostere. SAR studies on allylamine antimycotics have confirmed that the 2,5-difluorophenyl and 2,4-difluorophenyl series produce different biological activity profiles [1]. For laboratories mapping the pharmacophoric requirements of a target receptor or enzyme, procuring the correctly specified (R)-enantiomer with the 2,5-difluoro pattern—rather than accepting a mixed lot or alternative regioisomer—is essential to generate interpretable and reproducible SAR data [2].

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